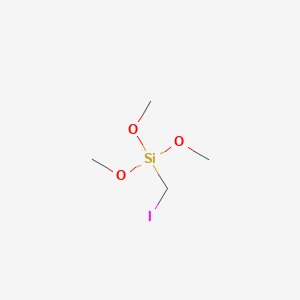
(Iodomethyl)(trimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Iodomethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C4H11IO3Si. It is a versatile reagent used in various chemical reactions and industrial applications. The compound is characterized by the presence of an iodomethyl group and three methoxy groups attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Iodomethyl)(trimethoxy)silane typically involves the reaction of trimethoxysilane with iodomethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. A common method involves the use of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
(Iodomethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water or moisture to form silanols, which can further condense to form siloxane bonds.
Reduction: The compound can be reduced to form the corresponding silane, which can be used in further synthetic applications.
Common Reagents and Conditions
Bases: Potassium carbonate or sodium hydroxide are commonly used to facilitate substitution reactions.
Acids: Hydrochloric acid or sulfuric acid can be used to catalyze hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Silanols: Formed through hydrolysis of the methoxy groups.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
Reduced Silanes: Formed through reduction reactions.
科学研究应用
(Iodomethyl)(trimethoxy)silane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of silicone materials, adhesives, and coatings due to its ability to form strong siloxane bonds.
作用机制
The mechanism of action of (Iodomethyl)(trimethoxy)silane involves the reactivity of the iodomethyl and methoxy groups. The iodomethyl group can undergo nucleophilic substitution reactions, while the methoxy groups can be hydrolyzed to form silanols. These silanols can further condense to form siloxane bonds, which are crucial in the formation of silicone materials. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the silicon atom.
相似化合物的比较
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the iodomethyl group. It is commonly used in the production of silicone materials.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups. It is used in similar applications but has different reactivity due to the larger ethoxy groups.
(Iodomethyl)trimethylsilane: Contains methyl groups instead of methoxy groups
Uniqueness
(Iodomethyl)(trimethoxy)silane is unique due to the presence of both iodomethyl and trimethoxysilyl groups. This combination imparts distinct reactivity, making it valuable in various synthetic and industrial applications. The compound’s ability to undergo both substitution and hydrolysis reactions makes it versatile for the modification of surfaces and the synthesis of complex molecules.
属性
CAS 编号 |
53696-78-9 |
|---|---|
分子式 |
C4H11IO3Si |
分子量 |
262.12 g/mol |
IUPAC 名称 |
iodomethyl(trimethoxy)silane |
InChI |
InChI=1S/C4H11IO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |
InChI 键 |
WWRSUSXZSPZJTA-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CI)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


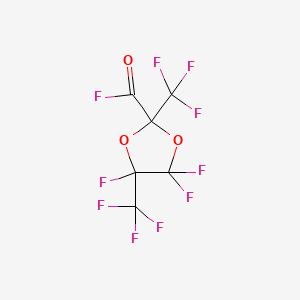
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
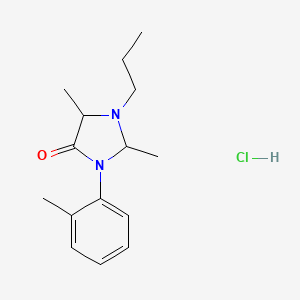

![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
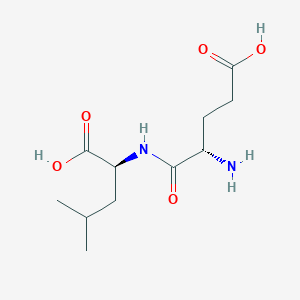
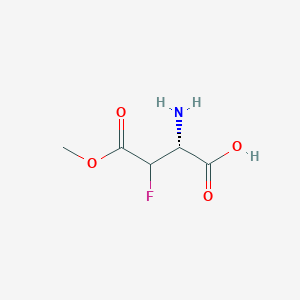

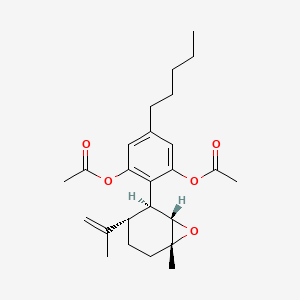

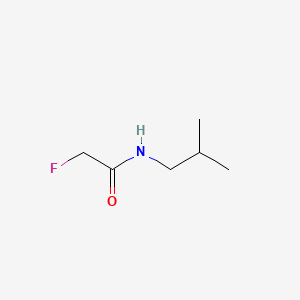


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
